(1R)-1-(2-Nitrophenyl)ethylamine
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Overview
Description
(1R)-1-(2-Nitrophenyl)ethylamine is an organic compound with a chiral center, making it an enantiomerically pure substance It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Nitrophenyl)ethylamine typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 2-nitroacetophenone using a chiral catalyst to ensure the formation of the (1R)-enantiomer. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process would be optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Nitrophenyl)ethylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides or isocyanates in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed
Reduction: (1R)-1-(2-Aminophenyl)ethylamine.
Substitution: Amides or ureas depending on the substituent.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
(1R)-1-(2-Nitrophenyl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Nitrophenyl)ethylamine depends on its specific application. In biochemical contexts, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2-Nitrophenyl)ethylamine: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.
2-Nitrophenylethylamine: Lacks the chiral center, making it a racemic mixture.
2-Nitrobenzylamine: Similar structure but with a benzyl instead of an ethylamine chain.
Uniqueness
(1R)-1-(2-Nitrophenyl)ethylamine is unique due to its chiral nature, which can impart specific biological activity and selectivity in reactions. Its enantiomeric purity makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(1R)-1-(2-nitrophenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,9H2,1H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYAACMYPJUURZ-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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